molecular formula C15H24ClN5O2S B15060239 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine

Cat. No.: B15060239
M. Wt: 373.9 g/mol
InChI Key: RGBRHEXAIDZYPZ-UHFFFAOYSA-N
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Description

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine (CAS: 1352497-41-6) is a pyridine-sulfonyl-piperazine derivative. Its structure comprises a 5-chloro-4-(piperazin-1-yl)pyridine core linked via a sulfonyl group to a 4-ethylpiperazine moiety (Figure 1). Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes and receptors . These compounds are associated with therapeutic applications such as antifungal, antipsychotic, and antitumor activities .

Properties

Molecular Formula

C15H24ClN5O2S

Molecular Weight

373.9 g/mol

IUPAC Name

1-(5-chloro-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C15H24ClN5O2S/c1-2-19-7-9-21(10-8-19)24(22,23)14-12-18-11-13(16)15(14)20-5-3-17-4-6-20/h11-12,17H,2-10H2,1H3

InChI Key

RGBRHEXAIDZYPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the piperazine moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Ethylation: The final step involves the ethylation of the piperazine ring using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.

Scientific Research Applications

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a chemical compound with the molecular formula C15H24ClN5O2SC_{15}H_{24}ClN_5O_2S and a molecular weight of 373.9 g/mol . It features a complex structure that includes a sulfonyl group attached to a piperazine derivative. This compound is of interest in medicinal chemistry for the development of therapeutic agents.

Chemical Properties and Reactivity
The chemical reactivity of this compound involves nucleophilic substitutions and electrophilic additions, due to the presence of the sulfonyl group and the piperazine moiety.

Potential Applications in Medicinal Chemistry
this compound has several potential applications in medicinal chemistry:

  • Development of therapeutic agents
  • Targeting various biological pathways
  • Binding affinity to biological targets

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorophenyl)piperazineContains a chlorophenyl groupOften used in studies related to psychopharmacology
1-(2-Pyridyl)piperazineFeatures a pyridine ringKnown for interactions with serotonin receptors
4-(Piperazin-1-yloxy)phenolIncludes a phenolic hydroxyl groupExhibits antioxidant properties

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

a. 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS: 1352497-41-6)
This analogue replaces the ethyl group with a methyl substituent. While both compounds share identical pyridine-piperazine cores, the methyl group reduces steric bulk and lipophilicity. Such differences may influence pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .

b. 1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS: 64614-53-5) This compound features a 6-chloropyridine ring instead of 5-chloro-4-piperazinylpyridine.

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (R1, R2) Molecular Weight* Key Structural Differences Source
Target Compound Ethyl, 5-Cl-4-piperazinyl ~467.4 (calc.) Ethyl group enhances lipophilicity
4-Methyl analogue (CAS: 1352497-41-6) Methyl, 5-Cl-4-piperazinyl ~453.4 (calc.) Reduced steric bulk
1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine Methyl, 6-Cl-pyridinyl 289.75 Pyridine positional isomer

*Calculated using average atomic masses.

Piperazine Derivatives with Heterocyclic Modifications

a. UDO and UDD () These pyridine-piperazine derivatives, (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi. Unlike the target compound, UDO/UDD feature trifluoromethylphenyl groups, which enhance metabolic stability and target binding through hydrophobic interactions .

b. 1-(3-Chloro-2-methylphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine (CAS: 942358-22-7) This compound replaces the ethylpiperazine group with a pyrrolidinylsulfonyl moiety.

Sulfonyl-Linked Piperazines in Drug Discovery

describes multiple arylpiperazine sulfonates, such as 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine. These compounds highlight the versatility of sulfonyl linkers in attaching diverse pharmacophores. For example, the 2-chloropyridine carbonyl group in this analogue may engage in π-π stacking interactions absent in the target compound .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for arylpiperazine derivatives, such as coupling reactions or sulfonylation (e.g., as seen in –9) .
  • The ethyl group may improve bioavailability compared to methyl analogues .
  • Structural Optimization : Substitutions on the pyridine ring (e.g., 5-chloro vs. 6-chloro) and terminal piperazine (e.g., ethyl vs. trifluoromethyl) offer avenues for tuning potency and selectivity .

Biological Activity

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a complex chemical compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonyl group and piperazine moieties, positions it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula: C₁₅H₂₄ClN₅O₂S
  • Molecular Weight: 373.9 g/mol
  • Structure: The compound features a piperazine ring attached to a pyridine sulfonamide, which enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Activity: It has shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in several studies:

  • Cell Proliferation Inhibition: In vitro assays indicated that it inhibits cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Protein Synthesis Inhibition: Similar compounds have been noted for their ability to inhibit protein synthesis, leading to bactericidal effects .
  • Quorum Sensing Inhibition: It has been observed that the compound may interfere with bacterial communication systems, thereby reducing biofilm formation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

StudyCompoundFindings
Schiff Base MoleculesExhibited moderate-to-good antibiofilm activity against MRSA with MIC values indicating effectiveness comparable to standard treatments.
Pyridine Sulfonamide DerivativesDemonstrated significant antitumor activity through inhibition of specific cell cycle phases.
Piperazine DerivativesShowed broad-spectrum antibacterial activity with promising results against multiple strains.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonamide Linkage: The initial step includes the reaction of piperazine derivatives with sulfonyl chlorides.
  • Pyridine Ring Substitution: Subsequent reactions involve the introduction of the chloro-pyridine moiety to form the final product.

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